2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
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Overview
Description
2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multiple steps, including the formation of the piperidine ring, the benzimidazole core, and the final coupling to form the propanamide derivative. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Synthesis of Benzimidazole Core: This involves cyclization reactions, often using reagents like o-phenylenediamine and carboxylic acids.
Coupling Reactions: The final step involves coupling the piperidine and benzimidazole intermediates with a propanamide group under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like N- (1-hydroxyethyl)-3-methyl-4-hydroxypiperidine share structural similarities with the piperidine ring.
Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles are structurally related due to the benzimidazole core.
Uniqueness
What sets 2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE apart is its unique combination of the piperidine and benzimidazole moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H30N4O |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C20H30N4O/c1-4-10-24-18-9-8-16(21-20(25)15(2)3)13-17(18)22-19(24)14-23-11-6-5-7-12-23/h8-9,13,15H,4-7,10-12,14H2,1-3H3,(H,21,25) |
InChI Key |
CXEJGFHWFQFLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C(C)C)N=C1CN3CCCCC3 |
Origin of Product |
United States |
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